molecular formula C19H18O3 B5802572 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one

Cat. No.: B5802572
M. Wt: 294.3 g/mol
InChI Key: YTCREJZRKBSEGR-UHFFFAOYSA-N
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Description

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one typically involves several steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Chromen Ring: This step involves the cyclization of a suitable precursor to form the chromen ring structure.

    Introduction of the Methyl and Butenyl Groups: The methyl and butenyl groups are introduced through alkylation reactions. Common reagents for these steps include methyl iodide and 3-methyl-2-butenyl bromide.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Such as quercetin and kaempferol, which share similar structural features.

    Chalcones: Compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, which have related biological activities.

Uniqueness

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one is unique due to its specific substitution pattern and the presence of both methyl and butenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCREJZRKBSEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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